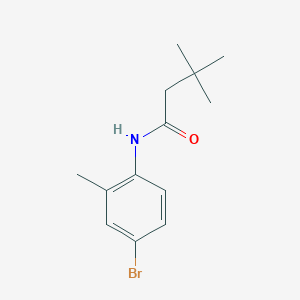
N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide
概要
説明
N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide, also known as BRD0705, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of small-molecule inhibitors that target bromodomain-containing proteins, which are involved in the regulation of gene expression.
作用機序
N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide targets bromodomain-containing proteins, which are involved in the recognition of acetylated lysine residues on histones. Histones are proteins that package DNA into chromatin, and acetylation of lysine residues on histones is a key step in the regulation of gene expression. By inhibiting the activity of bromodomain-containing proteins, N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide may prevent the recognition of acetylated lysine residues on histones, leading to the modulation of gene expression.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide has been shown to have a potent inhibitory effect on bromodomain-containing proteins, leading to the modulation of gene expression. This compound has been studied in various cell lines and animal models, where it has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function. However, further studies are needed to determine the exact biochemical and physiological effects of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide.
実験室実験の利点と制限
One of the advantages of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide is its potency and specificity for bromodomain-containing proteins. This compound has been shown to have a high affinity for these proteins, making it a useful tool for studying the role of bromodomain-containing proteins in disease progression. However, one of the limitations of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide is its solubility, which may make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide. One area of interest is the development of more potent and selective inhibitors of bromodomain-containing proteins. Another area of interest is the identification of specific bromodomain-containing proteins that are involved in disease progression, which may lead to the development of targeted therapies. Additionally, the use of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide in combination with other drugs may enhance its therapeutic potential in various diseases. Finally, further studies are needed to determine the long-term safety and efficacy of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide in humans.
科学的研究の応用
N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. It has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. By inhibiting these proteins, N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide may modulate the expression of genes that are involved in disease progression.
特性
分子式 |
C13H18BrNO |
|---|---|
分子量 |
284.19 g/mol |
IUPAC名 |
N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H18BrNO/c1-9-7-10(14)5-6-11(9)15-12(16)8-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
InChIキー |
HEAKIAPDPPTEFZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC(C)(C)C |
正規SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide](/img/structure/B297033.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B297034.png)
![N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297035.png)
![N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B297036.png)
![2-({[2,4-dichloro(phenylsulfonyl)anilino]acetyl}amino)-N-isobutylbenzamide](/img/structure/B297037.png)
![N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297038.png)
![N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B297040.png)
![4-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B297044.png)
amino]acetamide](/img/structure/B297047.png)
amino]acetamide](/img/structure/B297049.png)
amino]acetamide](/img/structure/B297050.png)
amino]acetamide](/img/structure/B297051.png)
amino]acetamide](/img/structure/B297052.png)